molecular formula C19H22N2O4 B4771214 N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide

N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide

Cat. No. B4771214
M. Wt: 342.4 g/mol
InChI Key: RCHGEFUWKAGLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific research community for its potential applications in various fields. This compound belongs to the class of PPARδ receptor agonists and has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 works by activating the PPARδ receptor, which is involved in regulating various metabolic processes such as lipid metabolism, glucose metabolism, and inflammation. Activation of this receptor leads to increased expression of genes involved in these processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been shown to have various biochemical and physiological effects such as increased endurance, improved lipid metabolism, improved insulin sensitivity, reduced inflammation, and inhibition of tumor growth. These effects are mediated through the activation of the PPARδ receptor and the subsequent regulation of gene expression.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has several advantages and limitations for lab experiments. Advantages include its potency and specificity for the PPARδ receptor, as well as its ability to activate this receptor without affecting other PPAR isoforms. Limitations include its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516. These include further characterization of its mechanism of action, identification of potential off-target effects, optimization of its pharmacokinetic properties, and evaluation of its potential for clinical applications in various fields such as sports performance enhancement, metabolic diseases, and cancer treatment.

Scientific Research Applications

N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic diseases, and cancer treatment. In sports, this compound has been shown to enhance endurance and improve lipid metabolism. In metabolic diseases, N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been shown to improve insulin sensitivity and reduce inflammation. In cancer treatment, N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(2)20-19(23)16-6-4-5-7-17(16)21-18(22)12-25-15-10-8-14(24-3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHGEFUWKAGLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.